![molecular formula C9H9ClS B3023968 [(1-Chlorocyclopropyl)thio]benzene CAS No. 64416-57-5](/img/structure/B3023968.png)
[(1-Chlorocyclopropyl)thio]benzene
Overview
Description
“[(1-Chlorocyclopropyl)thio]benzene” is a chemical compound with the molecular formula C9H9ClS . It’s a derivative of benzene, where a hydrogen atom on the benzene ring is replaced by a (1-chlorocyclopropyl)thio group .
Molecular Structure Analysis
The molecular structure of “[(1-Chlorocyclopropyl)thio]benzene” consists of a benzene ring with a (1-chlorocyclopropyl)thio group attached . The molecular weight of the compound is 184.69 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving “[(1-Chlorocyclopropyl)thio]benzene” are not detailed in the sources, benzene derivatives can undergo various types of reactions. These include electrophilic aromatic substitution reactions, such as halogenation , and nucleophilic substitution reactions .Scientific Research Applications
Pesticide Chemistry and Agriculture
- Specific Conclusions :
Organic Synthesis and Drug Design
- Pharmaceutical Chemistry : Thioamides mimic amide functions in biomolecules while retaining or enhancing biological activity. Researchers explore their potential in drug design .
Mechanism of Action
The mechanism of action for reactions involving benzene derivatives typically involves electrophilic aromatic substitution. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
The safety data sheet for “[(1-Chlorocyclopropyl)thio]benzene” indicates that it includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Future Directions
properties
IUPAC Name |
(1-chlorocyclopropyl)sulfanylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClS/c10-9(6-7-9)11-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEAFJGJJYHERW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(SC2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494348 | |
Record name | [(1-Chlorocyclopropyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Chlorocyclopropyl)thio]benzene | |
CAS RN |
64416-57-5 | |
Record name | [(1-Chlorocyclopropyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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